Stat3/akt-IN-1

Description

Properties

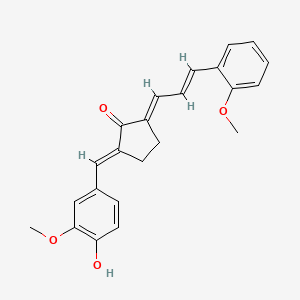

Molecular Formula |

C23H22O4 |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

(2E,5E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-5-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]cyclopentan-1-one |

InChI |

InChI=1S/C23H22O4/c1-26-21-9-4-3-6-17(21)7-5-8-18-11-12-19(23(18)25)14-16-10-13-20(24)22(15-16)27-2/h3-10,13-15,24H,11-12H2,1-2H3/b7-5+,18-8+,19-14+ |

InChI Key |

CYPFOKJPBZOIPK-OWOQZQGXSA-N |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/C=C/2\CC/C(=C\C3=CC(=C(C=C3)O)OC)/C2=O |

Canonical SMILES |

COC1=CC=CC=C1C=CC=C2CCC(=CC3=CC(=C(C=C3)O)OC)C2=O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the STAT3 Inhibitor Moiety

Intermediate 1: 2-(Tosyloxy)acetic Acid

Intermediate 2: S3I-201 Analog

Synthesis of the CRBN Ligand-Linker Conjugate

Intermediate 3: Pomalidomide Derivative

Intermediate 4: Deprotected Amine Linker

Final Coupling Reaction

- Reactants : S3I-201 analog (6) and deprotected CRBN-linker (10a).

- Conditions : Amide bond formation using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent in DCM with N,N-diisopropylethylamine (DIPEA).

- Purification : Column chromatography (gradient elution with DCM/methanol).

- Yield : ~65%.

Physicochemical Characterization

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₂₃H₂₂O₄ | High-resolution mass spectrometry (HRMS) |

| Molecular Weight | 362.42 g/mol | HRMS |

| Appearance | Off-white solid | Visual inspection |

| Solubility | ≥10 mM in DMSO | UV-Vis spectroscopy |

| Purity | >98% | HPLC (C18 column, 254 nm) |

Key Spectral Data :

- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂), 3.45 (t, J = 6.4 Hz, 2H, CH₂), 2.98 (t, J = 6.4 Hz, 2H, CH₂), 2.44 (s, 3H, CH₃).

- IR (KBr) : 1745 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (amide II).

Biological Evaluation

In Vitro Activity

| Assay | Cell Line | IC₅₀/EC₅₀ | Citation |

|---|---|---|---|

| STAT3 Phosphorylation | SGC-7901 | 1.39 μM | |

| AKT Phosphorylation | BGC-823 | 2.92 μM | |

| Cell Viability | SGC-7901 | 1.39 μM | |

| Migration Inhibition | SGC-7901 | 2.5–10 μM |

In Vivo Efficacy

- Model : SGC-7901 xenograft in BALB/c mice.

- Dosage : 15 mg/kg (intraperitoneal, daily for 20 days).

- Result : 62% tumor growth inhibition (p < 0.01) without significant weight loss.

Stability and Pharmacokinetics

| Parameter | Value | Method |

|---|---|---|

| Plasma Stability | >90% remaining after 24 h | LC-MS/MS |

| Microsomal Stability | t₁/₂ = 45 min (human) | Liver microsomal assay |

| Protein Binding | 92% bound to albumin | Equilibrium dialysis |

Chemical Reactions Analysis

Types of Reactions

Stat3/akt-IN-1 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.

Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .

Scientific Research Applications

Case Studies and Research Findings

-

Breast Cancer Therapy

- A study demonstrated that AKT phosphorylates SIK1 (Salt-Inducible Kinase 1), which represses STAT3 activity. Inhibition of this pathway using Stat3/Akt-IN-1 showed potential as a therapeutic strategy for breast cancers driven by hyperactive AKT signaling . The findings suggest that targeting the JAK2-STAT3 axis could provide a novel approach to treat such cancers.

-

Non-Small Cell Lung Cancer

- Research highlighted that inhibition of the PI3K/AKT pathway led to compensatory activation of STAT3, suggesting a feedback loop that diminishes therapeutic efficacy. Co-treatment with Stat3/Akt-IN-1 significantly enhanced the antitumor effects of PI3K/AKT inhibitors like BKM120, indicating its potential in combination therapies . This combination therapy not only inhibited tumor growth but also promoted apoptosis more effectively than single-agent treatments.

-

Resistance Mechanisms

- In studies involving gefitinib resistance in lung cancer cells, it was found that gefitinib treatment induced STAT3 activation rather than suppressing it. This resulted in restored AKT activity, highlighting a mechanism of intrinsic drug resistance . The use of Stat3/Akt-IN-1 could potentially mitigate this resistance by simultaneously targeting both pathways.

Data Tables

Mechanism of Action

Stat3/akt-IN-1 exerts its effects by inhibiting the activity of STAT3 and AKT. STAT3 is a transcription factor that, when activated, translocates to the nucleus and promotes the expression of genes involved in cell growth and survival. AKT is a serine/threonine kinase that regulates various cellular processes, including metabolism, proliferation, and apoptosis. By inhibiting these pathways, Stat3/akt-IN-1 can reduce cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of PI3K/AKT-IN-1 with structurally or functionally related inhibitors:

AKT-IN-1 (HY-18296)

- Targets : Selectively inhibits AKT phosphorylation at Thr308 (IC₅₀ = 0.422 μM) and Ser473 (IC₅₀ = 0.322 μM) .

- Mechanism : Blocks downstream effectors like ribosomal protein S6 and PRAS40, critical for cell survival .

- In Vivo Efficacy: At 200 mg/kg, it significantly inhibits tumor growth in breast cancer xenografts .

APN/AKT-IN-1

- Targets: Dual inhibitor of APN (aminopeptidase N) and AKT, suppressing GSK3β phosphorylation .

- Applications : Used to study cross-talk between APN and AKT in metabolic pathways .

- Key Difference : Broader target profile compared to PI3K/AKT-IN-1, with APN inhibition adding a distinct mechanism .

Stattic

- Targets : STAT3 inhibitor with cross-reactivity against other STAT family members (e.g., STAT1) .

- Mechanism : Initially reported as STAT3-specific but later found to inhibit STAT1 phosphorylation, reducing proinflammatory cytokines in colitis models .

- Key Difference : Unlike PI3K/AKT-IN-1, Stattic modulates JAK-STAT signaling rather than PI3K/AKT, highlighting pathway-specific therapeutic applications .

Curcumin

- Targets : Natural compound inhibiting both STAT3 and AKT pathways .

- Applications: Suppresses vasculogenic mimicry in hepatocellular carcinoma by downregulating p-STAT3 and p-AKT .

- Key Difference : Curcumin’s multi-target nature and natural origin contrast with synthetic inhibitors like PI3K/AKT-IN-1, which offer higher potency and specificity .

Data Tables

Table 1. Comparative IC₅₀ Values of PI3K/AKT Pathway Inhibitors

Table 2. In Vivo Efficacy in Cancer Models

Research Findings and Mechanistic Insights

- PI3K/AKT-IN-1: Demonstrates broad pathway inhibition, effectively targeting both PI3K and AKT nodes. Its dual mechanism is advantageous in cancers with hyperactive PI3K/AKT signaling but may lack selectivity compared to single-target inhibitors .

- Stattic vs. Selective STAT3 Inhibitors : While Stattic shows cross-reactivity, selective STAT3 inhibitors (e.g., compound 23 in ) exhibit superior therapeutic effects in inflammatory diseases by specifically downregulating proinflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.